molecular formula C12H16ClNO3 B2402696 Tert-butyl 2-amino-4-chloro-3-methoxybenzoate CAS No. 2248293-13-0

Tert-butyl 2-amino-4-chloro-3-methoxybenzoate

Cat. No.: B2402696
CAS No.: 2248293-13-0
M. Wt: 257.71
InChI Key: ILVGZZIYMIDCSG-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzoic acid and features a tert-butyl ester group, an amino group, a chloro substituent, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-3-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-chloro-3-methoxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: The major product is 2-nitro-4-chloro-3-methoxybenzoate.

    Reduction: The major product is 2-alkylamino-4-chloro-3-methoxybenzoate.

    Hydrolysis: The major product is 2-amino-4-chloro-3-methoxybenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-4-chloro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-chloro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-4-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Tert-butyl 2-amino-4-chloro-3-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

    Tert-butyl 2-amino-4-chloro-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Tert-butyl 2-amino-4-chloro-3-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl ester, amino, chloro, and methoxy groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

tert-butyl 2-amino-4-chloro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)7-5-6-8(13)10(16-4)9(7)14/h5-6H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVGZZIYMIDCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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